Cas no 2229631-65-4 (tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate)

Tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, commonly employed in peptide synthesis and medicinal chemistry. The presence of the Boc group enhances stability, facilitating selective deprotection under mild acidic conditions. The 3-chloro-4-(trifluoromethyl)phenyl moiety introduces steric and electronic effects, making it valuable in the design of bioactive compounds. This intermediate is particularly useful in constructing complex molecules, offering controlled reactivity for further functionalization. Its structural features make it suitable for applications in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s purity and well-defined reactivity profile ensure reproducibility in synthetic workflows.
tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate structure
2229631-65-4 structure
Product Name:tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate
CAS No:2229631-65-4
MF:C14H18ClF3N2O2
MW:338.753133296967
CID:5838398
PubChem ID:165654378
Update Time:2025-06-08

tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate
    • 2229631-65-4
    • tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
    • EN300-1891443
    • Inchi: 1S/C14H18ClF3N2O2/c1-13(2,3)22-12(21)20-11(7-19)8-4-5-9(10(15)6-8)14(16,17)18/h4-6,11H,7,19H2,1-3H3,(H,20,21)
    • InChI Key: VFHWOCSHCGTCCT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)(F)F)C=CC(=C1)C(CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 338.1008900g/mol
  • Monoisotopic Mass: 338.1008900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1891443-0.05g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
0.05g
$768.0 2023-09-18
Enamine
EN300-1891443-0.1g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
0.1g
$804.0 2023-09-18
Enamine
EN300-1891443-0.25g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
0.25g
$840.0 2023-09-18
Enamine
EN300-1891443-0.5g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
0.5g
$877.0 2023-09-18
Enamine
EN300-1891443-1.0g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
1g
$1057.0 2023-06-02
Enamine
EN300-1891443-2.5g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
2.5g
$1791.0 2023-09-18
Enamine
EN300-1891443-5.0g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
5g
$3065.0 2023-06-02
Enamine
EN300-1891443-10.0g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
10g
$4545.0 2023-06-02
Enamine
EN300-1891443-1g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
1g
$914.0 2023-09-18
Enamine
EN300-1891443-5g
tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate
2229631-65-4
5g
$2650.0 2023-09-18

tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate Related Literature

Additional information on tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate

Introduction to tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2229631-65-4)

tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2229631-65-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate is notable for its tert-butyl group, which provides steric protection and enhances the stability of the molecule. The presence of a chloro and trifluoromethyl substituent on the phenyl ring imparts specific electronic and steric properties, making this compound a valuable candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to modulate biological activity and improve pharmacokinetic properties. The trifluoromethyl group in tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate is particularly significant as it can influence the compound's binding affinity and metabolic stability. This feature makes it an attractive candidate for the development of drugs targeting specific receptors or enzymes.

In the context of medicinal chemistry, tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate has been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The tert-butyl carbamate moiety in this compound can be designed to release an active amino derivative upon enzymatic cleavage, thereby enhancing the therapeutic efficacy while minimizing side effects.

Clinical trials and preclinical studies have shown promising results for compounds with similar structural features. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that compounds containing a trifluoromethyl group exhibited enhanced potency and selectivity against specific cancer cell lines. These findings suggest that tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate could be a valuable lead compound for further optimization and development.

The synthesis of tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate typically involves multi-step reactions, including the formation of the tert-butyl carbamate and subsequent functionalization of the aromatic ring. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only streamline the synthesis process but also ensure the reproducibility and scalability required for industrial applications.

In addition to its potential as a therapeutic agent, tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate has been studied for its utility as a research tool. Its unique chemical properties make it suitable for use in biochemical assays and cellular studies aimed at understanding protein-protein interactions and signaling pathways. The ability to modulate these interactions can provide valuable insights into disease mechanisms and inform the design of more effective treatments.

The safety profile of tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate is an important consideration in its development as a pharmaceutical product. Preclinical toxicity studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, tert-butyl N-{2-amino-1-3-chloro-4-(trifluoromethyl)phenylethyl}carbamate (CAS No. 2229631-65-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential as a prodrug and research tool, make it an exciting area of study for scientists and researchers working towards the development of novel therapeutic agents.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk